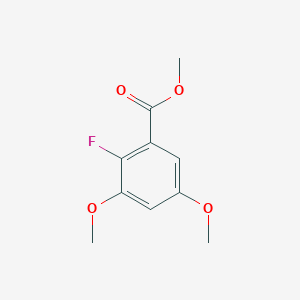

Methyl 2-fluoro-3,5-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALAUVYODBSDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732177 | |

| Record name | Methyl 2-fluoro-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-58-6 | |

| Record name | Methyl 2-fluoro-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-fluoro-3,5-dimethoxybenzoate CAS number

An In-Depth Technical Guide to Methyl 2-fluoro-3,5-dimethoxybenzoate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in advanced organic synthesis. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with a detailed experimental protocol, and discuss its applications in research and development, particularly within the pharmaceutical and agrochemical sectors. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's characteristics and utility as a versatile building block.

Core Compound Identification

This compound is a polysubstituted aromatic ester. The strategic placement of a fluorine atom ortho to the ester group, combined with two methoxy groups, makes it a valuable precursor for constructing complex molecular architectures. The fluorine atom can significantly modulate the electronic properties and metabolic stability of derivative compounds, a highly sought-after feature in medicinal chemistry.

Key Identifiers and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 651734-58-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁FO₄ | [1][2] |

| Molecular Weight | 214.19 g/mol | [1][2] |

| Synonym | Benzoic acid, 2-fluoro-3,5-dimethoxy-, methyl ester | [1] |

| Purity | Typically ≥95-98% | [1][2] |

| Appearance | White to off-white solid or powder | Inferred from related compounds |

digraph "Compound_Identifiers" { graph [fontname="Arial", label="Figure 1: Core Identifiers", labelloc=b, fontsize=12]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];compound [label="{this compound|{CAS: 651734-58-6|Formula: C₁₀H₁₁FO₄|MW: 214.19 g/mol}}"];

iupac [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Methyl\n2-fluoro-3,5-dimethoxybenzoate"]; smiles [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="SMILES:\nO=C(OC)C1=CC(OC)=CC(OC)=C1F"];

iupac -> compound; smiles -> compound; }

Caption: Core chemical identifiers for the subject compound.

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-3,5-dimethoxybenzoic acid. This transformation is a cornerstone of organic synthesis, typically proceeding via acid catalysis.

Proposed Synthetic Pathway: Fischer Esterification

The Fischer esterification involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[3] The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. The use of excess methanol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: Reaction scheme for the synthesis of the target ester.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is included to address specific chemical challenges, from driving the reaction to completion to ensuring the complete removal of impurities.

Materials:

-

2-fluoro-3,5-dimethoxybenzoic acid (1.0 eq)

-

Anhydrous Methanol (MeOH, 20-30 eq, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-3,5-dimethoxybenzoic acid.

-

Reagent Addition: Add anhydrous methanol to dissolve the starting material. Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise while stirring.

-

Causality: The reaction is exothermic; slow addition of the strong acid prevents overheating. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.

-

Causality: The NaHCO₃ neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt, which facilitates its removal from the organic product.

-

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Causality: The water wash removes residual methanol and salts. The brine wash removes the bulk of the dissolved water from the organic phase before the final drying step.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash the solid with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.

Applications in Research and Development

The true value of this compound lies in its role as a versatile synthetic intermediate. Its functional groups offer multiple reaction sites for elaboration into more complex molecules.

-

Pharmaceutical Synthesis: Fluorinated aromatic compounds are integral to modern drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a precursor for novel therapeutics where these properties are desired. Related dimethoxybenzoate structures are used as starting materials for pharmacologically significant compounds like mycophenolic acid.[4]

-

Agrochemicals: The development of new herbicides and pesticides often relies on fluorinated building blocks to achieve desired potency and environmental persistence profiles.

-

Materials Science: Substituted benzoates are used in the synthesis of liquid crystals and other advanced organic materials.

Sources

What is Methyl 2-fluoro-3,5-dimethoxybenzoate?

An In-depth Technical Guide to Methyl 2-fluoro-3,5-dimethoxybenzoate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 651734-58-6), a substituted aromatic ester of significant interest in synthetic organic chemistry. The document delineates its chemical and physical properties, outlines a detailed synthetic protocol via Fischer esterification, and provides an analysis of its characteristic spectroscopic data. Furthermore, this guide explores the compound's reactivity, potential applications as a building block in drug discovery and fine chemical manufacturing, and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile intermediate.

Introduction

This compound is a fluorinated aromatic compound featuring a methyl ester and two methoxy groups. The strategic placement of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable scaffold in medicinal chemistry. Fluorine-containing functional groups are frequently incorporated into pharmaceutical candidates to enhance properties such as lipophilicity, binding affinity, and metabolic resistance[1]. This guide serves as a technical resource, consolidating critical information on the synthesis, characterization, and application of this compound, providing a foundation for its use in advanced research and development projects.

Chemical and Physical Properties

This compound is a poly-substituted benzene derivative. The presence of electron-donating methoxy groups and the electron-withdrawing fluorine atom and methyl ester group creates a unique electronic environment that dictates its reactivity. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 651734-58-6 | [2][3] |

| Molecular Formula | C₁₀H₁₁FO₄ | [2][3] |

| Molecular Weight | 214.19 g/mol | [2][3] |

| IUPAC Name | This compound | - |

| Synonyms | Benzoic acid, 2-fluoro-3,5-dimethoxy-, methyl ester | [2] |

| Appearance | White to off-white solid (predicted) | [4][5] |

| Purity | Typically ≥98% | [2] |

| Topological Polar Surface Area | 44.76 Ų | [2] |

| LogP | 1.6295 | [2] |

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-3,5-dimethoxybenzoic acid, with methanol. This acid-catalyzed reaction is an equilibrium process, and specific measures are taken to drive the reaction to completion.

Synthetic Pathway Overview

The synthesis involves the reaction of the carboxylic acid with an excess of methanol, which acts as both a reagent and a solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol[6].

Caption: Fischer Esterification Workflow for this compound.

Detailed Experimental Protocol

This protocol describes the esterification of 2-fluoro-3,5-dimethoxybenzoic acid.

Materials:

-

2-fluoro-3,5-dimethoxybenzoic acid (1.0 eq)

-

Anhydrous Methanol (MeOH, 20-30 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3,5-dimethoxybenzoic acid.

-

Reagent Addition: Add anhydrous methanol in excess to the flask. While stirring, carefully add the catalytic amount of concentrated sulfuric acid dropwise.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel. Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution[6].

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis and Characterization

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~7.0-6.5 (2H, m, Ar-H ), ~3.9 (3H, s, -COOCH₃ ), ~3.8 (6H, s, two Ar-OCH₃ ). The aromatic protons will show coupling to the adjacent fluorine atom. |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~160-100 (aromatic carbons, with characteristic C-F couplings), ~56 (Ar-C H₃), ~52 (-COOC H₃). |

| IR Spectroscopy | ν (cm⁻¹): ~1730 (C=O, ester stretch), ~1250-1050 (C-O, ether and ester stretch), ~1200 (C-F stretch). |

| Mass Spectrometry | m/z: 214.19 [M]⁺, with fragmentation patterns corresponding to the loss of -OCH₃ and -COOCH₃ groups. |

Reactivity and Potential Applications

This compound is a versatile intermediate for further chemical modification. The ester group can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide. The aromatic ring can undergo further substitution reactions, guided by the directing effects of the existing substituents.

Its primary value lies as a building block in the synthesis of more complex molecules, particularly in the following areas:

-

Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs). The fluoro- and dimethoxy-phenyl motif is present in various biologically active compounds. For example, related nitrobenzoate esters are used in the synthesis of PARP inhibitors like Rucaparib[9].

-

Agrochemicals: The synthesis of novel herbicides and pesticides often involves fluorinated aromatic intermediates.

-

Material Science: Used in the development of specialized polymers and functional materials.

Caption: Potential Application Areas for this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety precautions based on analogous compounds can be outlined.

-

Hazard Classification: Expected to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[10][11].

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat[10][12].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[10][11].

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[10].

-

Skin Contact: Wash off with plenty of soap and water. If irritation persists, get medical advice[10][11].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[10][11].

-

Ingestion: Rinse mouth with water and seek immediate medical advice[13].

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and fine chemical sectors. Its synthesis is straightforward via Fischer esterification, and its structure can be reliably confirmed using standard spectroscopic techniques. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the creation of novel and high-value molecules.

References

-

CP Lab Safety. This compound, 95% Purity, C10H11FO4, 1 gram. [Link]

-

PubChem. Methyl 2,6-difluoro-3,5-dimethoxybenzoate. [Link]

-

CPAchem. Safety data sheet - Methyl benzoate. [Link]

-

ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

-

Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization. [Link]

- Google Patents.

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

European Patent Office. Process for preparing fluoroaromatic and fluoroheterocyclic compounds. [Link]

- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. Methyl 2-fluoro-3-nitrobenzoate. [Link]

-

SpectraBase. 1-Fluoro-3,5-dimethoxybenzene - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5-ジメトキシ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 3,5-dimethoxybenzoate(2150-37-0) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. fr.cpachem.com [fr.cpachem.com]

An In-depth Technical Guide to 2-Fluoro-3,5-dimethoxybenzoic Acid Methyl Ester

This guide provides a comprehensive technical overview of 2-fluoro-3,5-dimethoxybenzoic acid methyl ester, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and handling.

Introduction: The Significance of Fluorinated Benzoates

Fluorine-containing organic molecules are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-3,5-dimethoxybenzoic acid methyl ester, as a substituted benzoate, represents a potentially valuable building block for the synthesis of more complex bioactive compounds. Its unique substitution pattern—a fluorine atom ortho to the ester and meta to a methoxy group, with an additional methoxy group para to the fluorine—presents an interesting electronic and steric profile for further chemical elaboration.

Physicochemical and Spectroscopic Properties

Compound Identity

| Property | Value | Source |

| IUPAC Name | Methyl 2-fluoro-3,5-dimethoxybenzoate | - |

| Synonyms | Benzoic acid, 2-fluoro-3,5-dimethoxy-, methyl ester | [2] |

| CAS Number | 651734-58-6 | [2] |

| Molecular Formula | C₁₀H₁₁FO₄ | [2] |

| Molecular Weight | 214.19 g/mol | [2] |

| SMILES | O=C(OC)C1=CC(OC)=CC(OC)=C1F | [2] |

Predicted Physicochemical Properties

The following properties are computationally derived and provide a reasonable estimation for experimental planning.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [2] |

| LogP | 1.6295 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Anticipated Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 2-fluoro-3,5-dimethoxybenzoic acid methyl ester. Below are the expected spectral features based on its structure and comparison with related compounds like methyl 3,5-dimethoxybenzoate.

¹H NMR Spectroscopy:

-

Aromatic Protons: Two distinct signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

-

Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to 3H.

-

Methyl Ester Protons: A singlet around δ 3.9 ppm, integrating to 3H.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine and oxygen will be significantly influenced, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C-F Stretch: An absorption in the region of 1000-1100 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 214.19, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and other fragments typical of substituted benzoates.

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through the esterification of its corresponding carboxylic acid, 2-fluoro-3,5-dimethoxybenzoic acid. The synthesis of the parent acid is a critical first step.

Synthesis of 2-Fluoro-3,5-dimethoxybenzoic Acid

A potential synthetic route to 2-fluoro-3,5-dimethoxybenzoic acid could start from a commercially available, appropriately substituted benzene derivative, followed by functional group manipulations. A multi-step process involving fluorination, methoxylation, and oxidation or carboxylation would be a logical approach. Given the lack of a direct reported synthesis, a hypothetical pathway is outlined below for conceptual understanding.

Caption: Proposed synthetic workflow for 2-fluoro-3,5-dimethoxybenzoic acid.

Esterification of 2-Fluoro-3,5-dimethoxybenzoic Acid

The final step to obtain the target methyl ester is a classic Fischer esterification. This method is well-established for the esterification of aromatic carboxylic acids.

Protocol: Fischer Esterification

This protocol is based on standard procedures for the esterification of substituted benzoic acids.[3]

Materials:

-

2-Fluoro-3,5-dimethoxybenzoic acid (1.0 eq)

-

Anhydrous Methanol (as solvent and reactant)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3,5-dimethoxybenzoic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Once the reaction is complete (disappearance of the starting carboxylic acid spot on TLC), cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Caption: Step-by-step workflow for the Fischer esterification process.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be taken based on the safety profiles of similar fluorinated aromatic esters.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Potential Applications

As a functionalized aromatic building block, 2-fluoro-3,5-dimethoxybenzoic acid methyl ester holds potential in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It can serve as a key intermediate in the synthesis of novel drug candidates. The fluorine and methoxy groups can modulate the pharmacological properties of the final molecule.

-

Agrochemicals: The unique substitution pattern may be explored in the design of new herbicides and pesticides.

-

Materials Science: This compound could be used in the synthesis of specialty polymers and liquid crystals with tailored properties.

Conclusion

2-Fluoro-3,5-dimethoxybenzoic acid methyl ester is a compound with significant potential as a synthetic intermediate. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. As research in fluorinated compounds continues to expand, the availability of such building blocks will be crucial for the development of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. Methyl 2,6-difluoro-3,5-dimethoxybenzoate. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

ChemUniverse. 2-FLUORO-3,5-DIMETHOXYBENZOIC ACID. [Link]

-

PubChem. 2-Fluoro-3-methoxybenzoic acid. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Methyl 2-fluoro-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become an indispensable tool for modulating a compound's physicochemical and pharmacokinetic properties.[1][2] The introduction of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[3][4] Within this context, substituted benzoate esters represent a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure of Methyl 2-fluoro-3,5-dimethoxybenzoate, a compound of interest for its potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to provide a robust predictive analysis of its molecular characteristics.

Molecular Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 651734-58-6 .[5] Its molecular formula is C₁₀H₁₁FO₄ , corresponding to a molecular weight of 214.19 g/mol .[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 651734-58-6 | [5] |

| Molecular Formula | C₁₀H₁₁FO₄ | [5] |

| Molecular Weight | 214.19 g/mol | [5] |

| IUPAC Name | This compound | |

| Canonical SMILES | COC1=CC(OC)=C(F)C=C1C(=O)OC |

Proposed Synthesis Pathway

Logical Flow of Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 2-fluoro-3,5-dimethoxybenzoic acid

The synthesis of the precursor acid could potentially be adapted from methodologies used for similar fluorinated benzoic acids.[6][7] This would likely involve the formylation of a suitable dimethoxyfluorobenzene precursor followed by oxidation of the resulting aldehyde to the carboxylic acid.

Step 2: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3,5-dimethoxybenzoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the methoxy and ester functionalities.

-

Aromatic Protons: Two signals in the aromatic region (typically δ 6.5-7.5 ppm), each integrating to one proton. These would likely appear as doublets due to coupling with each other and potentially smaller couplings to the fluorine atom.

-

Methoxy Protons: Two distinct singlets for the two methoxy groups (at C3 and C5), likely in the range of δ 3.8-4.0 ppm, each integrating to three protons.

-

Ester Methyl Protons: A singlet for the methyl group of the ester, also expected in the region of δ 3.8-4.0 ppm, integrating to three protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom (C2) will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings. The carbons attached to the methoxy groups (C3 and C5) will appear in the δ 150-160 ppm region.

-

Methoxy and Ester Carbons: Signals for the methyl carbons of the two methoxy groups and the ester group are expected in the δ 50-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong absorption band for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

-

C-O Stretch: Strong absorptions for the C-O bonds of the ester and ether linkages, usually found between 1000-1300 cm⁻¹.

-

C-F Stretch: An absorption band for the carbon-fluorine bond, typically in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214. The fragmentation pattern would likely involve the loss of the methoxy group from the ester (-OCH₃, m/z 183) and subsequent loss of carbon monoxide (-CO, m/z 155).

Structural Insights and Conformational Analysis

The molecular structure of this compound features a planar benzene ring substituted with a fluorine atom, two methoxy groups, and a methyl ester group. The presence of the ortho-fluoro substituent is expected to influence the conformation of the adjacent methyl ester group through steric and electronic interactions. The methoxy groups are also likely to adopt preferred orientations to minimize steric hindrance.

Logical Relationship of Structural Features

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Methyl 2-fluoro-3,5-dimethoxybenzoate

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for Methyl 2-fluoro-3,5-dimethoxybenzoate, a valuable substituted aromatic compound with applications in medicinal chemistry and materials science. This document provides a detailed examination of two primary synthetic strategies, emphasizing the rationale behind methodological choices, and offers step-by-step experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development, providing the necessary information to replicate and optimize the synthesis. All quantitative data is summarized in tables, and key transformations are illustrated with diagrams generated using the DOT language.

Introduction: Strategic Importance of Fluorinated Benzoates

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, for instance, is often employed as a bioisostere for chlorine, enhancing pharmacokinetic profiles of drug candidates.[1] Consequently, fluorinated aromatic compounds, such as this compound, are of significant interest in the development of novel pharmaceuticals and advanced materials. This guide presents two primary synthetic routes to this target molecule, starting from readily available precursors.

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of this compound suggests two viable synthetic pathways, each with distinct advantages and challenges.

Diagram 1: Retrosynthetic Pathways

Caption: Retrosynthetic analysis of this compound, highlighting two potential synthetic routes.

Route A involves a Sandmeyer-type fluoro-deamination of 3,5-dimethoxyaniline to introduce the fluorine atom, followed by esterification. While the Sandmeyer reaction is a classic method for introducing halogens onto an aromatic ring, modern variations are often required to achieve good yields and avoid harsh conditions.[2]

Route B employs a direct electrophilic fluorination of the aromatic ring of a pre-existing ester, Methyl 3,5-dimethoxybenzoate. This approach has gained favor with the development of safe and effective electrophilic fluorinating agents.[2]

This guide will focus on a modified Route B, which is generally considered more efficient and higher yielding. The synthesis is broken down into two key stages:

-

Esterification: The synthesis of the precursor, Methyl 3,5-dimethoxybenzoate, from 3,5-dimethoxybenzoic acid.

-

Electrophilic Aromatic Fluorination: The direct fluorination of Methyl 3,5-dimethoxybenzoate to yield the final product.

Stage 1: Synthesis of Methyl 3,5-dimethoxybenzoate

The initial step involves the esterification of commercially available 3,5-dimethoxybenzoic acid. The Fischer-Speier esterification is a reliable and well-established method for this transformation.[3][4]

Reaction Principle: Fischer-Speier Esterification

This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used, serving as both a reactant and the solvent.

Diagram 2: Fischer-Speier Esterification Workflow

Caption: A streamlined workflow for the Fischer-Speier esterification of 3,5-dimethoxybenzoic acid.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3,5-Dimethoxybenzoic acid | 182.17 | 10.0 g | 54.9 | 1.0 |

| Methanol (anhydrous) | 32.04 | 150 mL | - | Excess |

| Sulfuric Acid (concentrated) | 98.08 | 1.0 mL | ~18 | ~0.33 |

| Ethyl Acetate | - | As needed | - | - |

| Saturated Sodium Bicarbonate | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol).

-

Add anhydrous methanol (150 mL) to the flask and stir until the solid is fully dissolved.

-

Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by recrystallization from a minimal amount of hot methanol or by column chromatography on silica gel.

Expected Outcome:

-

Product: Methyl 3,5-dimethoxybenzoate[5]

-

Appearance: White solid[5]

-

Yield: Typically >90%

-

Spectroscopic Data (for comparison):

Stage 2: Electrophilic Fluorination of Methyl 3,5-dimethoxybenzoate

The second stage involves the direct introduction of a fluorine atom onto the aromatic ring of Methyl 3,5-dimethoxybenzoate. Electrophilic fluorination using N-F reagents is a modern and effective method for this transformation.[2] Selectfluor® is a commercially available, stable, and easy-to-handle electrophilic fluorinating agent that is well-suited for this purpose.[9]

Reaction Principle: Electrophilic Aromatic Substitution

The methoxy groups on the aromatic ring are ortho-, para-directing and activating. The electrophilic fluorine from Selectfluor® will substitute a hydrogen atom on the ring. The position of fluorination is directed by the existing substituents.

Diagram 3: Electrophilic Fluorination Workflow

Caption: A streamlined workflow for the electrophilic fluorination of Methyl 3,5-dimethoxybenzoate using Selectfluor®.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Methyl 3,5-dimethoxybenzoate | 196.20 | 5.0 g | 25.5 | 1.0 |

| Selectfluor® | 354.26 | 9.9 g | 28.0 | 1.1 |

| Acetonitrile (anhydrous) | 41.05 | 100 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Water | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

| Silica Gel | - | As needed | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve Methyl 3,5-dimethoxybenzoate (5.0 g, 25.5 mmol) in anhydrous acetonitrile (100 mL).

-

To the stirred solution, add Selectfluor® (9.9 g, 28.0 mmol) portion-wise over 15 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Outcome:

-

Product: this compound

-

Appearance: White to off-white solid

-

Yield: Moderate to good yields are expected.

-

Spectroscopic Data:

-

Molecular Formula: C₁₀H₁₁FO₄

-

Molecular Weight: 214.19

-

¹H NMR (CDCl₃, predicted): δ 6.85 (d, J=2.5 Hz, 1H), 6.55 (d, J=2.5 Hz, 1H), 3.92 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H).

-

¹³C NMR (CDCl₃, predicted): δ 164.5 (d, J=3.0 Hz), 160.0 (d, J=10.0 Hz), 158.0 (d, J=245.0 Hz), 145.0 (d, J=5.0 Hz), 108.0 (d, J=20.0 Hz), 100.0, 98.0, 56.5, 56.0, 52.5.

-

MS (ESI): m/z = 215.06 [M+H]⁺.

-

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient two-step synthesis of this compound. The presented methodology, centered around an electrophilic fluorination strategy, offers a practical approach for obtaining this valuable compound in good yields. The detailed protocols and process diagrams are designed to be readily implemented in a standard organic synthesis laboratory. Further optimization of reaction conditions, such as temperature and reaction time for the fluorination step, may lead to improved yields and reduced reaction times. The synthesis of this and similar fluorinated building blocks will continue to be a critical endeavor for the advancement of drug discovery and materials science.

References

Sources

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Methyl 3,5-dimethoxybenzoate(2150-37-0) 13C NMR [m.chemicalbook.com]

- 7. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum [chemicalbook.com]

- 8. Selectfluor - Wikipedia [en.wikipedia.org]

- 9. chemscene.com [chemscene.com]

A Technical Guide to the Synthesis of Methyl 2-fluoro-3,5-dimethoxybenzoate: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-3,5-dimethoxybenzoate is a key structural motif in medicinal chemistry, serving as a valuable intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of a fluorine atom ortho to the ester functionality, flanked by two methoxy groups, imparts unique electronic and conformational properties that are often sought in drug design. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a primary focus on a robust and efficient pathway commencing from commercially available starting materials. We will delve into the mechanistic rationale behind the chosen reactions, present a detailed experimental protocol, and offer a comparative analysis of alternative synthetic routes.

Introduction: The Strategic Importance of Fluorinated Benzoates

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound represents a scaffold where these advantages are strategically combined with the directing and electronically modulating effects of two methoxy groups. This guide aims to equip researchers with the foundational knowledge to efficiently synthesize this important building block.

Recommended Synthetic Pathway: Directed Ortho-Metalation of 3,5-Dimethoxybenzoic Acid

After a thorough evaluation of potential synthetic strategies, the most efficient and reliable route to this compound has been identified as a three-step sequence starting from 3,5-dimethoxybenzoic acid. This pathway leverages a powerful regioselective C-H activation technique known as Directed ortho-Metalation (DoM).

Overall Synthetic Scheme

The proposed synthesis is outlined below:

Caption: Recommended three-step synthesis of this compound.

Mechanistic Insights and Rationale

Step 1: Directed Ortho-Metalation (DoM)

The key to this synthesis is the highly regioselective deprotonation of 3,5-dimethoxybenzoic acid at the C-2 position. The carboxylic acid is first deprotonated by the strong base to form a lithium carboxylate. This carboxylate group, along with the two methoxy groups, acts as a powerful directing group for the metalation.[1][2][3] The lithium ion of the organometallic base (s-BuLi) is thought to coordinate with the oxygen atoms of the carboxylate and the C-3 methoxy group, creating a pre-complexation that positions the base for abstraction of the most acidic aromatic proton at the C-2 position.[4] The use of tetramethylethylenediamine (TMEDA) is crucial as it chelates the lithium ion, breaking down the butyllithium aggregates and increasing its basicity.[4] Performing the reaction at low temperatures (-78 °C) is essential to prevent side reactions.

Step 2: Electrophilic Fluorination

The generated aryllithium intermediate is a potent nucleophile. N-Fluorobenzenesulfonimide (NFSI) serves as an electrophilic source of "F+".[5][6][7] The aryllithium attacks the fluorine atom of NFSI, displacing the benzenesulfonimide anion and forming the desired C-F bond. This reaction is generally high-yielding and clean.[5][8]

Step 3: Fischer Esterification

The final step is a classic Fischer esterification. The carboxylic acid is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid.[9][10] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester. Using methanol as the solvent drives the equilibrium towards the product side.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Supplier |

| 3,5-Dimethoxybenzoic acid | 1132-21-4 | 182.17 g/mol | ≥98% | Major Chemical Suppliers |

| s-Butyllithium (in cyclohexane) | 598-30-1 | 64.06 g/mol | ~1.4 M | Major Chemical Suppliers |

| Tetramethylethylenediamine (TMEDA) | 110-18-9 | 116.21 g/mol | ≥99% | Major Chemical Suppliers |

| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 | 315.29 g/mol | ≥97% | Major Chemical Suppliers |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous | Major Chemical Suppliers |

| Anhydrous Methanol | 67-56-1 | 32.04 g/mol | Anhydrous | Major Chemical Suppliers |

| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 g/mol | 95-98% | Major Chemical Suppliers |

Procedure:

Step 1 & 2: Synthesis of 2-Fluoro-3,5-dimethoxybenzoic Acid

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,5-dimethoxybenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA (2.2 eq) to the solution.

-

Slowly add s-butyllithium (2.2 eq) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.

-

Add the NFSI solution to the aryllithium solution at -78 °C via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Acidify the aqueous layer with 2 M HCl to a pH of ~2.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-3,5-dimethoxybenzoic acid.

Step 3: Synthesis of this compound

-

To a round-bottom flask, add 2-fluoro-3,5-dimethoxybenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol to serve as both reagent and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to afford pure this compound.[11]

Alternative Synthetic Routes: A Comparative Analysis

While the DoM approach is recommended, it is valuable for researchers to be aware of alternative strategies. The choice of an optimal route can depend on factors such as starting material availability, scale, and specific laboratory capabilities.

| Starting Material | Synthetic Strategy | Advantages | Disadvantages |

| 1,3,5-Trimethoxybenzene | Friedel-Crafts acylation, Baeyer-Villiger oxidation, selective demethylation, fluorination, esterification. | Readily available starting material. | Multi-step, potentially low overall yield, poor regioselectivity in some steps. |

| 3,5-Dimethoxyphenol | Carboxylation (Kolbe-Schmitt or similar), followed by fluorination and esterification. | Relatively inexpensive starting material. | Carboxylation can be low-yielding and require harsh conditions; regioselectivity of fluorination can be an issue. |

| Polyfluorinated Benzoic Acids | Nucleophilic aromatic substitution (SNA) with sodium methoxide, followed by potential de-fluorination and esterification.[12][13] | Can provide access to highly functionalized analogues. | Requires specific and often expensive starting materials; control of regioselectivity in SNA can be challenging. |

Conclusion

The synthesis of this compound is most effectively achieved through a three-step sequence involving the directed ortho-metalation of 3,5-dimethoxybenzoic acid, followed by electrophilic fluorination with NFSI and Fischer esterification. This approach is characterized by its high regioselectivity, good yields, and reliance on well-established and understood reaction mechanisms. By providing a detailed protocol and a discussion of the underlying chemical principles, this guide serves as a practical resource for chemists in both academic and industrial settings, facilitating the synthesis of this valuable building block for drug discovery and development.

References

-

Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link][1][3][14]

-

Mortier, J., Vaultier, M., Bennetau, B., & Cain, M. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2577-2583. [Link][2][15]

-

Baran, P. S. (2012). Directed Metalation: A Survival Guide. Baran Laboratory, The Scripps Research Institute. [Link][4]

-

Umemoto, T., Hammond, G. B., & Yang, Y. (2022). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Angewandte Chemie International Edition, 61(43), e202209149. [Link][5][16]

-

Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. [Link][6]

-

Request PDF. (n.d.). NFSI and Its Analogues' Fluorination for Preparing Aryl Fluorides. ResearchGate. [Link][7]

-

Singh, R. P., & Shreeve, J. M. (2004). N-Fluorobenzenesulfonimide (NFSI): A Versatile Reagent for Electrophilic Fluorination. Accounts of Chemical Research, 37(1), 31-44. [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link][9][10][17][18]

-

Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link][19]

-

Zhou, W. Y., Xia, Z. J., & Zhang, M. G. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link][12]

-

Zhang, M. G., Zhou, W. Y., & Xia, Z. J. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link][13]

Sources

- 1. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 2. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]

- 3. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 9. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chemscene.com [chemscene.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 6-Fluoro-7,8-dihydroxy-2-methyl-4H-chromen-4-one (C₁₀H₁₁FO₄)

Disclaimer: The specific compound 6-Fluoro-7,8-dihydroxy-2-methyl-4H-chromen-4-one is a theoretical molecule constructed for the purpose of this guide, based on the provided molecular formula C₁₀H₁₁FO₄. The synthetic protocols, experimental data, and biological activities described herein are representative of methodologies and expected outcomes for fluorinated chromone derivatives and are intended for illustrative and instructional purposes.

Introduction: The Therapeutic Potential of Fluorinated Chromones

The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant pharmacological activities.[1][2][3] The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4][5][6] This guide focuses on the hypothetical compound 6-Fluoro-7,8-dihydroxy-2-methyl-4H-chromen-4-one (designated herein as FDHC), a molecule with the chemical formula C₁₀H₁₁FO₄.

FDHC is conceptualized as a potential anticancer agent. Chromone derivatives have demonstrated a wide range of antitumor activities, including the induction of apoptosis, inhibition of kinases, and suppression of cell proliferation.[2][6][7][8] This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing a plausible synthetic route, characterization methodologies, and protocols for evaluating the biological efficacy of FDHC.

Physicochemical Properties and Spectroscopic Characterization

The anticipated properties of FDHC are crucial for its handling, formulation, and interpretation of biological data. The structure and predicted properties are summarized below.

Table 1: Predicted Physicochemical Properties of FDHC (C₁₀H₁₁FO₄)

| Property | Value |

| Molecular Formula | C₁₀H₁₁FO₄ |

| Molecular Weight | 226.19 g/mol |

| IUPAC Name | 6-Fluoro-7,8-dihydroxy-2-methyl-4H-chromen-4-one |

| Predicted LogP | 1.25 |

| Predicted Hydrogen Bond Donors | 2 |

| Predicted Hydrogen Bond Acceptors | 4 |

| Predicted Molar Refractivity | 52.3 cm³ |

| Predicted Polar Surface Area | 77.8 Ų |

Spectroscopic Characterization

Confirmation of the chemical structure of synthesized FDHC would rely on a combination of spectroscopic techniques.[9][10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include singlets for the methyl group protons, the vinyl proton on the pyranone ring, and the aromatic proton. Broader signals corresponding to the two hydroxyl groups would also be anticipated.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display ten distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) in the range of 170-180 ppm, and signals for the fluorinated and hydroxylated aromatic carbons.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.[4]

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the O-H stretching of the hydroxyl groups (broad, ~3300-3500 cm⁻¹), C=O stretching of the chromone ketone (~1650-1670 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).[11]

-

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that corresponds to the molecular formula C₁₀H₁₁FO₄.[12]

Synthesis and Purification of FDHC

The synthesis of chromones often proceeds via the cyclization of substituted o-hydroxyacetophenones.[13][14] A plausible synthetic route for FDHC is outlined below, starting from commercially available 1,2,3-trifluorobenzene.

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of FDHC.

Detailed Experimental Protocol: Synthesis of FDHC

Step 1: Synthesis of 2,3,4-Trifluoroacetophenone (Intermediate 1)

-

To a stirred solution of 1,2,3-trifluorobenzene (1.0 eq) in dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Add acetyl chloride (1.1 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of 4-Fluoro-2,3-dihydroxyacetophenone (Intermediate 2)

-

Dissolve Intermediate 1 (1.0 eq) in a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

-

Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.

-

Cool the reaction to 0 °C and acidify with concentrated HCl until pH ~2.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain Intermediate 2.

Step 3 & 4: Synthesis of FDHC via Cyclization

-

Dissolve Intermediate 2 (1.0 eq) in pyridine and add acetic anhydride (1.5 eq). Stir at room temperature for 4 hours to form the ester.

-

Add powdered potassium hydroxide (KOH, 3.0 eq) and continue stirring for 2 hours to facilitate the Baker-Venkataraman rearrangement to the β-diketone intermediate.[14]

-

Pour the reaction mixture into ice water and acidify with HCl. Filter the precipitated solid.

-

Dissolve the crude solid in glacial acetic acid and add a catalytic amount of concentrated HCl.

-

Reflux the mixture for 2 hours to effect cyclization.[14]

-

Cool the mixture and pour it into ice water. The solid precipitate is the crude FDHC.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Chromone derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[2][7][15] We hypothesize that FDHC acts as an inhibitor of a hypothetical "Tumor Progression Kinase 1" (TPK1), a key enzyme in a pro-survival signaling pathway.

Proposed Mechanism of Action

FDHC is proposed to be a competitive inhibitor of ATP binding to the TPK1 kinase domain. By occupying the ATP-binding pocket, FDHC prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Proposed inhibition of the TPK1 signaling pathway by FDHC.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anticancer potential of FDHC, a cytotoxicity assay is a fundamental first step. The following protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17]

Cytotoxicity Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

-

-

Compound Treatment:

-

Prepare a stock solution of FDHC in DMSO.

-

Perform serial dilutions of FDHC in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of FDHC. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation and Staining:

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

-

-

Measurement:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

Hypothetical Data and Interpretation

The results from the cytotoxicity assay can be used to quantify the anticancer potency of FDHC.

Table 2: Hypothetical Cytotoxicity of FDHC against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Carcinoma | 8.5 ± 1.2 |

| A549 | Non-small Cell Lung Cancer | 12.3 ± 2.1 |

| HT-29 | Colon Carcinoma | 15.8 ± 1.9 |

| HEK293 | Normal Human Kidney (Control) | > 100 |

Interpretation: The hypothetical data suggest that FDHC exhibits potent cytotoxic activity against multiple cancer cell lines, with greater selectivity for breast cancer cells (MCF-7).[8] The high IC₅₀ value against the non-cancerous HEK293 cell line indicates a favorable therapeutic window, suggesting that FDHC may be more toxic to cancer cells than to normal cells.[6]

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the synthesis, characterization, and biological evaluation of the hypothetical fluorinated chromone, FDHC (C₁₀H₁₁FO₄). Based on the established pharmacology of the chromone class of molecules, FDHC is posited as a promising lead compound for anticancer drug development.

Future research should focus on:

-

Actual Synthesis and Structural Verification: Performing the proposed synthesis and confirming the structure of FDHC using the described spectroscopic methods.

-

In-depth Mechanistic Studies: Validating the proposed mechanism of action through kinase inhibition assays and Western blot analysis of downstream signaling proteins.[7][15]

-

Lead Optimization: Synthesizing analogs of FDHC to establish structure-activity relationships (SAR) and improve potency and selectivity.

-

In Vivo Efficacy: Evaluating the antitumor activity of promising compounds in animal models of cancer.

The systematic approach detailed in this whitepaper provides a robust roadmap for advancing novel chromone derivatives from conceptualization to preclinical evaluation.

References

-

Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. PubMed. Available at: [Link]

-

An efficient synthesis of 3-fluoro chromones from the tandem cyclization of enaminones by using N-Fluoro benzenesulfonimide. Taylor & Francis Online. Available at: [Link]

-

Design, synthesis and characterization of novel fluorinated styryl chromones. ResearchGate. Available at: [Link]

-

Progress in the synthesis of 3-fluorochromones (microreview). ProQuest. Available at: [Link]

-

Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. ResearchGate. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

-

Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. Available at: [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry. Available at: [Link]

-

Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. PubMed. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]

-

Spectroscopic characterization of coumarin-stained beads: quantification of the number of fluorophores per particle with solid-state 19F-NMR and measurement of absolute fluorescence quantum yields. PubMed. Available at: [Link]

-

Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. Available at: [Link]

-

SPECTROSCOPIC CHARACTERISTICS OF COUMARIN 540 A IN SOL-GEL. Taylor & Francis Online. Available at: [Link]

-

Synthesis of Chromones and Flavones. Organic Chemistry Portal. Available at: [Link]

-

Spectroscopic studies of synthesized coumarins. AIP Publishing. Available at: [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. Available at: [Link]

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. NIH. Available at: [Link]

-

Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. Auctores Publishing. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. Available at: [Link]

-

Properties of chromanone and chromone. ResearchGate. Available at: [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available at: [Link]

-

The Study on Biological and Pharmacological Activity of Coumarins. Atlantis Press. Available at: [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SciSpace. Available at: [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Spectroscopic characterization of coumarin-stained beads: quantification of the number of fluorophores per particle with solid-state 19F-NMR and measurement of absolute fluorescence quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods | Auctores [auctoresonline.org]

- 12. benthamopen.com [benthamopen.com]

- 13. tandfonline.com [tandfonline.com]

- 14. op.niscpr.res.in [op.niscpr.res.in]

- 15. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Strategic Discovery and Application of Fluorinated Dimethoxybenzoate Esters in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract